2-(2,3-dichlorophenyl)-1H-benzimidazole 2-(2,3-dichlorophenyl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC0222165
InChI: InChI=1S/C13H8Cl2N2/c14-9-5-3-4-8(12(9)15)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17)
SMILES: C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC=C3)Cl)Cl
Molecular Formula: C13H8Cl2N2
Molecular Weight: 263.121

2-(2,3-dichlorophenyl)-1H-benzimidazole

CAS No.:

Cat. No.: VC0222165

Molecular Formula: C13H8Cl2N2

Molecular Weight: 263.121

* For research use only. Not for human or veterinary use.

2-(2,3-dichlorophenyl)-1H-benzimidazole -

Specification

Molecular Formula C13H8Cl2N2
Molecular Weight 263.121
IUPAC Name 2-(2,3-dichlorophenyl)-1H-benzimidazole
Standard InChI InChI=1S/C13H8Cl2N2/c14-9-5-3-4-8(12(9)15)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17)
Standard InChI Key VTHCUQFPVABJFA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC=C3)Cl)Cl

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

2-(2,3-Dichlorophenyl)-1H-benzimidazole shares structural similarities with other dichlorophenyl-benzimidazole derivatives. Based on the properties of analogous compounds, the following characteristics can be inferred:

PropertyValue
Molecular FormulaC₁₃H₈Cl₂N₂
Molecular Weight263.12 g/mol
Physical State at Room TemperatureSolid
Structural ClassificationDichlorophenyl-substituted benzimidazole
SolubilitySoluble in organic solvents like DMSO, acetonitrile

Structural Features

The structure consists of a benzimidazole core with a 2,3-dichlorophenyl group attached at the 2-position. This arrangement creates a molecule with specific electronic properties and potential for hydrogen bonding through the N-H group of the benzimidazole.

Similar dichlorophenyl-benzimidazole derivatives have been characterized by various spectroscopic techniques. For instance, 2-(3,4-dichlorophenyl)-1H-benzimidazole exhibits characteristic peaks in its FTIR spectrum at 1595 cm⁻¹ (-C=C, aromatic), 3046 cm⁻¹ (-C-H, stretch), 1441 cm⁻¹ (-C-H, bend), 1030 cm⁻¹ (-C-N), 1670 cm⁻¹ (-C=N), and 3462 cm⁻¹ (-N-H) .

Synthesis Methodologies

Classical Synthetic Routes

The synthesis of 2-(2,3-dichlorophenyl)-1H-benzimidazole can be achieved through several well-established methods adapted from similar benzimidazole derivatives:

Catalyst-Assisted Synthesis

Various catalysts have shown effectiveness in the synthesis of 2-aryl benzimidazoles, which can be adapted for 2-(2,3-dichlorophenyl)-1H-benzimidazole synthesis:

CatalystReaction ConditionsYield (%)Reference
Silica supported periodic acid (H₅IO₆-SiO₂)Room temperature, acetonitrile80-95
Ammonium nickel sulfateUltrasound, water, room temperature85-90
BiOCl/FeOCl/SiO₂ nanomaterialMild conditionsHigh
H₂O₂/TiO₂ P25 nanoparticlesSolvent-free conditionsExcellent
Nanocrystalline magnesium oxideShort reaction time, mild conditionsHigh

Green Chemistry Approaches

Modern synthetic methodologies emphasize environmentally friendly approaches:

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times compared to conventional heating methods (minutes versus hours) while maintaining high yields (90-99%) .

Ultrasound-Assisted Synthesis

This technique offers advantages including shorter reaction times, room temperature conditions, and excellent yields, as demonstrated by Ammonium Nickel Sulphate (10 mol%) catalyzed reactions .

CompoundCancer Cell LineActivityReference
2-(3,4-dichlorophenyl)-1H-benzimidazoleMCF-7Docking score: 31.724
Various benzimidazole derivativesMultiple cell linesIC₅₀ in micromolar range

Antibacterial Properties

Dichlorophenyl-benzimidazole derivatives have shown promising activity against multiple bacterial strains:

CompoundBacterial StrainMIC (μg/mL)Reference
Compound 2g (N-alkylated derivative)S. faecalis8
Compound 2g (N-alkylated derivative)S. aureus4
Compound 2g (N-alkylated derivative)MRSA4
Standard (Amikacin)S. aureus4

Antifungal Properties

Several dichlorophenyl-benzimidazole derivatives have demonstrated antifungal activity:

CompoundFungal StrainMIC (μg/mL)Reference
Compounds 1b, 1cC. albicans64
Compounds 1b, 1cA. niger64
Compounds 2e, 2gC. albicans64
Compounds 2e, 2gA. niger64
Standard (Ketoconazole)Both strains8

Structure-Activity Relationship

Effect of Substituents

The position and nature of substituents on the phenyl ring significantly influence the biological activity of benzimidazole derivatives:

  • The presence of electron-withdrawing groups (like chlorine) generally enhances antimicrobial activity

  • The position of chlorine atoms on the phenyl ring affects binding to biological targets

  • N-alkylation at position 1 can improve lipophilicity, enhancing membrane penetration

Molecular Docking Studies

Molecular docking studies on similar compounds suggest that 2-(2,3-dichlorophenyl)-1H-benzimidazole may interact with:

  • Dihydrofolate reductase (DHFR), important for antimicrobial activity

  • Cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) for antifungal activity

Chemical Reactivity and Derivatives

Other Modifications

The benzimidazole scaffold allows for various other modifications:

  • Substitution at positions 5 or 6 of the benzimidazole ring

  • Introduction of additional functional groups on the phenyl ring

  • Formation of metal complexes through the nitrogen atoms

Analytical Characterization

Spectral Data

Based on similar compounds, the following spectral characteristics would be expected:

FTIR Spectroscopy

Characteristic absorption bands:

  • C=C (aromatic): ~1400-1600 cm⁻¹

  • C-H (stretch): ~3000-3100 cm⁻¹

  • C-H (bend): ~1440-1450 cm⁻¹

  • C-N: ~1030-1050 cm⁻¹

  • C=N: ~1630-1670 cm⁻¹

  • N-H: ~3400-3500 cm⁻¹

NMR Spectroscopy

¹H NMR would show characteristic signals for:

  • Aromatic protons: δ 6.5-8.0 ppm

  • NH proton: δ 12.0-13.0 ppm (broad singlet)

X-ray Crystallography

Crystal structures of similar benzimidazole derivatives reveal:

  • Planar benzimidazole core

  • Varying dihedral angles between the benzimidazole and the phenyl ring

  • Potential for hydrogen bonding through the NH group

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